4-Acetylphenyl ether
Description
Contextual Significance in Contemporary Chemical Science
In modern chemical science, the significance of 4-acetylphenyl ether lies in its versatility as a synthetic intermediate. vulcanchem.com Its structure, containing aromatic rings, ketone groups, and an ether linkage, allows for a variety of chemical transformations. vulcanchem.com These functional groups serve as reactive sites for further molecular elaboration, making it a key component in the construction of more complex molecules. It is widely utilized in organic synthesis and plays a role in the development of pharmaceuticals and materials for the fragrance industry. guidechem.com The compound serves as a foundational structure for creating novel polymers, dyes, and pigments. ontosight.ai Furthermore, its derivatives are explored in medicinal chemistry as potential lead compounds for developing new therapeutic agents. ontosight.aievitachem.com
Overview of Key Research Domains
The application of this compound and its derivatives spans several key research domains:
Materials Science: The compound is a building block for the synthesis of new polymers. ontosight.aicymitquimica.com Its rigid structure is beneficial for creating materials with specific thermal and mechanical properties. Research has also explored its use in the development of liquid crystals and photosensitive materials, where the azobenzene (B91143) derivatives of acetylphenyl compounds are studied for their photoswitching properties. dntb.gov.uaiucr.orgrsc.org
Medicinal Chemistry: In the pharmaceutical field, this compound is considered a scaffold for designing and synthesizing potential drug candidates. ontosight.ai Research has shown that derivatives can exhibit interesting biological activities, making them candidates for further investigation in areas such as oncology. ontosight.ai The core structure is often modified to interact with specific biological targets, such as enzymes or receptors. evitachem.com For instance, it is used as a precursor in the synthesis of complex heterocyclic systems with potential pharmacological activity. vulcanchem.com
Organic Synthesis: As a multifunctional molecule, it is a versatile intermediate for a wide range of chemical reactions. The acetyl groups can undergo transformations like oxidation, reduction, or condensation, while the aromatic rings can be subjected to substitution reactions. vulcanchem.com This reactivity is exploited by synthetic chemists to build elaborate molecular architectures.
Historical Perspectives in Chemical Synthesis Research
The synthesis of ethers has a long history in organic chemistry, with the Williamson ether synthesis , developed by Alexander Williamson in 1850, remaining a fundamental method. gold-chemistry.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.com For aromatic ethers like this compound, a common pathway involves the reaction of a phenoxide with an aryl halide, often catalyzed by copper (Ullmann condensation) or palladium. A plausible synthesis for this compound involves the reaction of 4-hydroxyacetophenone with a suitable halogenated phenyl compound. ontosight.ai
Another classical method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation . Theoretically, this compound could be synthesized via the diacetylation of diphenyl ether using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. guidechem.com
The synthesis of the key precursor, 4-hydroxyacetophenone , is historically significant and is often achieved through the Fries rearrangement of phenyl acetate (B1210297). rsc.orggoogleapis.com This reaction, which involves the isomerization of a phenolic ester to a hydroxy aryl ketone, is typically promoted by a Lewis acid or a strong protic acid. jocpr.com Research over the years has explored a variety of catalysts and conditions to optimize the yield and regioselectivity of this rearrangement, favoring the para-substituted product (4-hydroxyacetophenone). rsc.orgchemicalbook.com
| Catalyst / Conditions | Product | Yield | Reference |
| Trifluoromethanesulfonic acid, 0 °C | 4-Hydroxyacetophenone | High | rsc.org |
| Hydrogen fluoride, 20-100 °C | 4-Hydroxyacetophenone | 94% | chemicalbook.com |
| Polyphosphoric acid, 20-100 °C | 4-Hydroxyacetophenone | 69% | chemicalbook.com |
| Boron trifluoride, 90 °C | 4-Hydroxyacetophenone | 56% | chemicalbook.com |
| p-Toluenesulfonic acid | o- and p-Hydroxyacetophenone | Good conversion | jocpr.com |
This table presents a selection of catalysts and conditions reported for the Fries rearrangement of phenyl acetate to produce hydroxyacetophenones.
These foundational reactions—the Williamson ether synthesis, Friedel-Crafts acylation, and the Fries rearrangement—form the historical bedrock upon which the synthesis of this compound and related compounds is built, demonstrating a continuum of chemical innovation from the 19th century to contemporary research. gold-chemistry.orggoogleapis.comresearch-solution.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-acetylphenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGHDIUPMPHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180774 | |
| Record name | Acetophenone, 4',4'''-oxydi- | |
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Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2615-11-4 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[ethanone] | |
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| Record name | 4-Acetylphenyl ether | |
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| Record name | Acetophenone, 4',4'''-oxydi- | |
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| Record name | 4-Acetylphenyl ether | |
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Synthetic Methodologies and Strategies
Classical and Modern Synthetic Approaches
Traditional synthesis often relies on sequential reactions to build the target molecule, while modern protocols aim for greater simplicity and efficiency.
The construction of molecules containing the 4-acetylphenyl ether moiety often involves multi-step organic reactions. evitachem.com These synthetic routes are designed to sequentially introduce the necessary functional groups. A common strategy involves first creating a core structure, such as a piperazine (B1678402) derivative, and then introducing the acetyl group in a subsequent step. vulcanchem.com For instance, the synthesis of 4-acetylphenyl phenoxyacetate (B1228835) analogs can be achieved through a sequence involving the acetylation of an aniline (B41778), formation of a phenoxyacetic acid, and a final coupling reaction to link the two fragments. vulcanchem.com
The logic of these multi-step pathways often involves the careful protection and deprotection of functional groups to ensure selective reactions. For example, in the synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide, a five-stage industrial process starting from β-phenylethylamine includes steps of acetylation, chlorosulfonation, amination, and hydrolysis to remove the acetyl protecting group. Similarly, the synthesis of complex derivatives may start with the reaction of 4-acetylphenol or 4-aminoacetophenone with other reagents to form key linkages like amides or thioamides, followed by further modifications. evitachem.comnih.gov
In contrast to lengthy multi-step sequences, facile synthetic protocols aim to produce target compounds in fewer steps and under milder conditions. A general, facile protocol for the synthesis of aryl ethers has been developed, which involves the reaction of alcohols or phenols with aryl ammonium (B1175870) salts at room temperature in the presence of a commercial base. researchgate.net This method is notable for its speed, broad substrate scope, and high chemo-selectivity. researchgate.net
Another example of a facile approach is the one-pot synthesis of N-((4-acetylphenyl) carbamothioyl) pivalamide (B147659). nih.gov In this procedure, pivaloyl chloride is first converted to pivaloyl isothiocyanate, which is then immediately reacted in the same vessel with 4-aminoacetophenone. nih.gov The reaction proceeds smoothly in dry acetone, and the final product is obtained in high purity after recrystallization. nih.gov Such protocols, which reduce the number of intermediate purification steps, are highly valued for their efficiency and simplicity. nih.govresearchgate.net
Multi-step Organic Synthesis Pathways
Catalytic Synthesis Innovations
Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. The synthesis of compounds featuring the 4-acetylphenyl group has benefited significantly from innovations in metal-catalyzed reactions.
The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst in a basic medium. wikipedia.org It has been utilized in the synthesis of various 4-acetylphenyl derivatives, for example, by coupling 4-bromoacetophenone or 4-iodoacetophenone with different alkynes. d-nb.inforsc.org The reaction can be performed under mild, room-temperature conditions, making it suitable for complex molecule synthesis. wikipedia.org
Innovations in this area include carrying out the reaction under microwave irradiation to accelerate the process, often achieving full conversion in minutes. d-nb.info Furthermore, to address the common side reaction of alkyne homocoupling, modifications such as performing the reaction under a hydrogen-diluted atmosphere have been developed. nih.gov There are also copper-free versions of the Sonogashira coupling, and mechanochemical approaches using ball milling, which offer a solvent-free and eco-friendly alternative. acs.org
Table 1: Examples of Sonogashira Coupling Reactions to Synthesize 4-Acetylphenyl Derivatives Data sourced from a study on photo-activated Pd-catalyzed Sonogashira coupling. rsc.org
| Aryl Halide | Alkyne | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylacetylene | 4-Acetylphenyl phenyl acetylene | 4.0 | 91% |
| 4-Bromoacetophenone | Trimethylsilylacetylene | 4-Acetylphenyl trimethylsilyl (B98337) acetylene | 7.0 | 88% |
| 4-Bromoacetophenone | 1-Octyne | 1-Acetylphenyl-1-octyne | 14.0 | 85% |
A novel methodology for synthesizing polyketones involves the use of a manganese pincer complex as a catalyst. acs.orgchemrxiv.org This approach allows for the coupling of diketones and diols to create polyarylalkylketones (PAAKs), a class of polymers that bridges the gap between aliphatic polyketones and polyaryletherketones (PAEKs). acs.orgchemrxiv.orgchemrxiv.org
In this process, this compound serves as a diketone feedstock. acs.orgcore.ac.uk The polymerization is proposed to occur via a hydrogen-borrowing mechanism. acs.orgchemrxiv.orgnih.gov This mechanism involves the manganese catalyst facilitating the dehydrogenation of diols into dialdehydes. chemrxiv.orgchemrxiv.org These dialdehydes then undergo an aldol (B89426) condensation with the diketone (this compound) to form chalcone-type intermediates, which are subsequently hydrogenated to yield the final polyketone structure. acs.orgchemrxiv.orgchemrxiv.org This method is efficient, requiring low catalyst loading (0.5–1.0 mol %) and reaction times as short as two hours. acs.org
Table 2: Manganese-Catalyzed Coupling of this compound with Various Diols Data extracted from research on Manganese-Catalyzed Polyketone Synthesis. acs.org
| Diol Reactant | Resulting Polyketone Yield |
|---|---|
| 1,4-Benzenedimethanol (B118111) | 81% |
| 1,3-Benzenedimethanol | 84% |
| 1,4-Cyclohexanedimethanol | 55% |
| 1,6-Hexanediol | 88% |
| 1,10-Decanediol | 94% |
| D-Isosorbide | 61% |
A cutting-edge strategy in modern organic synthesis is the merger of photoredox catalysis with transition metal catalysis, particularly nickel. princeton.edu This dual catalytic system enables a variety of chemical transformations under mild conditions, often using visible light as an energy source. princeton.edubeilstein-journals.org These reactions are effective for forming carbon-carbon and carbon-heteroatom bonds. nsf.gov
The general mechanism involves a photocatalyst (often an iridium complex) that, upon light absorption, initiates a single-electron transfer (SET) process to generate a radical intermediate from one of the substrates. princeton.edubeilstein-journals.org Concurrently, a nickel(0) catalyst undergoes oxidative addition into an aryl halide (or another electrophile). princeton.edubeilstein-journals.org The radical intermediate then combines with the activated nickel(II) species to form a high-valent nickel(III) complex. princeton.edubeilstein-journals.org This complex subsequently undergoes reductive elimination to form the desired product and regenerate the nickel catalyst, completing the cycle. princeton.edubeilstein-journals.org This methodology has been applied to the C-H arylation of ethers and the coupling of α-carboxyl sp3-carbons with aryl halides, providing a powerful tool for constructing complex molecules containing moieties like 4-acetylphenyl. princeton.edubeilstein-journals.org
N-Heterocyclic Carbene (NHC) Catalysis in C-C Bond Acylation of Oxime Ethers
N-Heterocyclic carbene (NHC) catalysis offers a transition metal-free approach for C-C bond functionalization. acs.orgnih.gov This strategy has been successfully employed in the C-C bond acylation of oxime ethers. acs.orgnih.gov The reaction facilitates the coupling of a cyanoalkyl group from a cycloketone oxime derivative with an acyl group from an aldehyde, resulting in the formation of ketonitriles. acs.org These products are valuable intermediates for synthesizing nitrogen-containing pharmacologically active molecules. acs.org
The NHC-catalyzed process is noted for its environmentally friendly nature, use of readily available starting materials, and good product yields. acs.org Research in this area has explored the reaction of various cyclopentanone (B42830) oxime ethers bearing substituted phenyl rings with aromatic aldehydes. acs.org Both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, ester) groups on the phenyl ring of the oxime ether are well-tolerated under these mild catalytic conditions, leading to ketonitriles in yields ranging from 50% to 82%. acs.org However, the current scope is primarily limited to aromatic aldehydes, with aliphatic and α,β-unsaturated aldehydes not being suitable substrates under the reported conditions. acs.org
Further developments in this field have established a radical-type cross-coupling between cycloketone oxime esters and aldehydes, also catalyzed by NHCs. rsc.org This method is characterized by its operational simplicity and the absence of external oxidants or reductants, demonstrating broad functional group compatibility. rsc.org
Derivatization Techniques
Synthesis of Acetylphenyl-Substituted Imidazolium (B1220033) Salts
The derivatization of this compound and related structures into imidazolium salts has been a subject of significant interest. A versatile one-pot method allows for the synthesis of a variety of symmetrically and unsymmetrically substituted imidazolium salts from formamidines and α-halo ketones. organic-chemistry.org This approach is often more efficient in terms of yield and simplicity compared to other methods. organic-chemistry.org
One specific application involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with various benzyl (B1604629) halides to produce 1-(4-acetylphenyl)-3-alkylimidazolium salts. nih.gov These salts have been characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR, as well as elemental analysis. nih.gov
| Starting Material | Reagent | Product |
| 4-(1-H-imidazol-1-yl)acetophenone | Benzyl halides | 1-(4-acetylphenyl)-3-alkylimidazolium salts |
| Formamidines | α-halo ketones | Substituted imidazolium salts |
Table 1: Synthesis of Acetylphenyl-Substituted Imidazolium Salts.
Preparation of Maleimide (B117702) and Dihydropyrimidine (B8664642) Derivatives
The synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives has been reported, driven by the search for new biologically active compounds. ktu.edu The condensation of N-(4-acetylphenyl)-β-alanine with carbamide or potassium thiocyanate (B1210189) in refluxing acetic acid initially forms ureido acids, which then cyclize in the presence of hydrochloric acid to yield dihydropyrimidinedione and its 2-thio analogue, respectively. ktu.edu
Furthermore, a maleimide monomer, N-(4-acetylphenyl)maleimide (NAPMI), has been synthesized and subsequently derivatized to its oxime, carbazone, and thiosemicarbazone forms. researchgate.net These monomers have been subjected to radical homopolymerization. researchgate.net The general synthesis of N-substituted maleimides often involves the reaction of a substituted aniline with maleic anhydride (B1165640) to form an N-phenylmaleamic acid, which is then cyclized. ucl.ac.be
Formation of Acyl Thiourea (B124793) Derivatives
Acyl thiourea derivatives of 4-acetylphenyl compounds have been synthesized and characterized. For instance, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was prepared by reacting 2,4-dichlorobenzoyl isothiocyanate (generated in situ from 2,4-dichlorobenzoyl chloride and potassium thiocyanate) with 4-aminoacetophenone. nih.gov The synthesis of 1-(acyl/aroyl)-3-(substituted) thioureas is commonly achieved by reacting the corresponding acid chloride with potassium or ammonium thiocyanate, followed by treatment with an appropriate amine. conicet.gov.ar
The structure of these derivatives is often stabilized by intramolecular hydrogen bonding. researchgate.netacs.org For example, in 1-(4-acetylphenyl)-3-butyrylthiourea, an intramolecular N—H⋯O hydrogen bond is observed. researchgate.net
| Precursor | Reagent | Product |
| 2,4-dichlorobenzoyl chloride, Potassium thiocyanate, 4-aminoacetophenone | - | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |
| Acid chloride, Potassium/Ammonium thiocyanate, Amine | - | 1-(Acyl/aroyl)-3-(substituted) thiourea |
Table 2: Synthesis of Acyl Thiourea Derivatives.
Synthesis of Phenyl Ether-Containing Polymeric Materials
This compound serves as a key monomer in the synthesis of various polymeric materials. Poly(arylene ether)s with pendent functional groups have been prepared through nucleophilic aromatic substitution polycondensation reactions. acs.org For instance, an iodo-functional poly(arylene ether sulfone) was synthesized and subsequently modified via palladium-catalyzed cross-coupling reactions with 4-acetylphenyl boronic acid to introduce the acetylphenyl group. acs.org These polymers exhibit moderate thermal stability, with 5% weight loss temperatures ranging from 404 to 482 °C and glass transition temperatures between 131 and 165 °C. acs.org
In another approach, polyketones have been synthesized by coupling this compound with various aromatic and aliphatic diols using a manganese-catalyzed hydrogen-borrowing strategy. worktribe.com This method has yielded polyketones in moderate to excellent yields. worktribe.com For example, the coupling of this compound with 1,4-benzenedimethanol resulted in an 89% yield of the corresponding polyketone. worktribe.com
Additionally, bis-[4-(1-hydroxyethyl)phenyl] ether, obtained from the catalytic hydrogenation of bis-(4-acetyl)phenyl ether, is a precursor for Rolivsan resins. google.com
Reductive Etherification with Carbonyl-Based Compounds
Reductive etherification provides a direct route to synthesize ethers from carbonyl compounds and alcohols. thieme-connect.de While general protocols for this transformation exist, specific applications involving this compound are less detailed in the provided context. The reaction typically involves the use of a reducing agent, such as hydrogen with a platinum catalyst or triethylsilane with an iron(III) chloride catalyst, to couple a carbonyl compound with an alcohol. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org This method is considered environmentally benign as water is often the only byproduct. thieme-connect.de The direct reductive etherification of this compound would involve its reaction with an alcohol in the presence of a suitable catalyst and reducing agent.
Synthesis of Metal Complexes with N-(4-acetylphenyl)-N-(diphenylphosphino)amine Ligands
The N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, also denoted as (p-CH₃CO)C₆H₄N(PPh₂)₂, is a versatile P,P-bidentate ligand used in the synthesis of various metal complexes. Its unique structure, featuring two diphenylphosphino groups attached to a nitrogen atom which is also bonded to an acetyl-functionalized phenyl ring, allows for the formation of stable chelate rings with transition metals. The synthesis of this ligand is typically achieved through the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine. researchgate.net
The coordination chemistry of this ligand has been explored with several transition metals, leading to the formation of complexes with interesting structural features and potential applications in catalysis.
The reaction of N-(4-acetylphenyl)-N-(diphenylphosphino)amine (1) with Group 6B metal hexacarbonyls, M(CO)₆ where M = Cr, Mo, W, results in the formation of cis-tetracarbonyl complexes with the general formula cis-[M(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}]. researchgate.netnih.gov These reactions are typically carried out by refluxing the ligand and the respective metal hexacarbonyl in a solvent like toluene. researchgate.net The resulting complexes have been characterized using various spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ³¹P) and elemental analysis. researchgate.netnih.gov The crystal structure of the chromium complex, cis-[Cr(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}] (2), has been determined by single-crystal X-ray diffraction, confirming the bidentate coordination of the ligand to the chromium center through the two phosphorus atoms. researchgate.net
Table 1: Synthesis of Group 6B Metal Complexes researchgate.net
| Complex | Metal Carbonyl Reactant | Solvent | Reaction Condition | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| cis-[Cr(CO)₄(1-κ²P,P)] (2) | Cr(CO)₆ | Toluene | Reflux, 30 hours | - | 217-220 |
| cis-[Mo(CO)₄(1-κ²P,P)] (3) | Mo(CO)₆ | Toluene | Reflux | 70 | 132-134 |
Data sourced from Al-Masri et al. (2021). researchgate.net
The N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand (1) also reacts with Group 10B metal precursors to form square planar complexes. researchgate.net Specifically, reactions with MCl₂(cod) (where M = Pd, Pt and cod = 1,5-cyclooctadiene) or with PdCl₂(PhCN)₂ yield complexes of the type cis-[MCl₂{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}]. researchgate.net These complexes have been characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and elemental analysis. researchgate.net
Table 2: Synthesis of Group 10B Metal Complexes researchgate.net
| Complex | Metal Precursor | Solvent | Yield (%) |
|---|---|---|---|
| cis-[PdCl₂(1-κ²P,P)] (4) | PdCl₂(PhCN)₂ | CH₂Cl₂ | 75 |
Data sourced from Al-Masri et al. (2020). researchgate.net
The synthesis of the disulfide and diselenide derivatives of the ligand has also been reported. The oxidation of (p-CH₃CO)C₆H₄N(PPh₂)₂ (1) with elemental sulfur or grey selenium affords the corresponding (p-CH₃CO)C₆H₄N(P(E)Ph₂)₂ (E = S (2), Se (3)). researchgate.net The crystal structures of these chalcogenide derivatives have been determined. researchgate.net
Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways
The reactivity of 4-acetylphenyl ether is dictated by the electronic properties of the ether oxygen and the acetyl substituents on the aromatic rings. The ether group is generally considered an activating group in electrophilic aromatic substitution, while the acetyl group is a deactivating group.
Nucleophilic Reactivity Profiles
The primary sites for nucleophilic attack in this compound are the carbonyl carbons of the acetyl groups. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com This reactivity is a cornerstone of ketone chemistry.
The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com The rate of this nucleophilic addition is influenced by the electronic environment. In the case of this compound, the ether linkage can donate electron density to the aromatic ring through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple acetophenone (B1666503). However, the acetyl group's electron-withdrawing nature still renders the carbonyl carbon susceptible to attack.
Common nucleophilic addition reactions at the carbonyl group include the formation of cyanohydrins with cyanide ions, and the addition of organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. chemconnections.org The general mechanism for nucleophilic addition can be either base-catalyzed, where a strong nucleophile directly attacks the carbonyl carbon, or acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group
| Nucleophile | Reagent(s) | Product Type |
| Hydride ion (:H⁻) | NaBH₄, LiAlH₄ | Secondary alcohol |
| Cyanide ion (:CN⁻) | HCN, KCN | Cyanohydrin |
| Grignard Reagent (R-MgX) | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Water (H₂O) | H₃O⁺ | Geminal diol (hydrate) |
| Alcohol (R'OH) | R'OH, H⁺ catalyst | Acetal/Ketal |
| Amine (RNH₂) | RNH₂, mild acid | Imine |
Electrophilic Reactivity Profiles
Electrophilic aromatic substitution (EAS) is a key reaction for aryl ethers. The ether group is an ortho-, para- director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the arenium ion intermediate formed during the attack at these positions. organicchemistrytutor.commasterorganicchemistry.com Conversely, the acetyl group is a meta-director and a deactivating group because of its electron-withdrawing nature. masterorganicchemistry.com
In this compound, the two substituents are para to each other. The directing effects of the ether and acetyl groups are therefore on different rings. The ether group activates one ring towards electrophilic substitution at the positions ortho to the ether linkage. The acetyl group deactivates the other ring, directing any substitution to the meta position relative to the acetyl group.
A practical example of an electrophilic substitution reaction is the Friedel-Crafts acetylation of diphenyl ether to produce 4,4'-diacetyldiphenyl ether. google.comvulcanchem.com This reaction highlights the preference for substitution at the para position of the unsubstituted diphenyl ether. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OR (Ether) | Activating | Ortho, Para |
| -C(O)R (Acetyl) | Deactivating | Meta |
Ether Cleavage Mechanisms
The ether linkage in diaryl ethers like this compound is generally very stable and resistant to cleavage due to the strength of the sp² C-O bond. Cleavage typically requires harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemconnections.orgwikipedia.org
Acid-Catalyzed C-O Bond Cleavage
The cleavage of ethers in the presence of strong acids proceeds via protonation of the ether oxygen. masterorganicchemistry.com This initial step converts the ether into a better leaving group (an alcohol). Following protonation, a nucleophile (typically the conjugate base of the acid, such as I⁻ or Br⁻) attacks one of the carbon atoms of the C-O bond, leading to its cleavage. masterorganicchemistry.comlibretexts.orglibretexts.org
For diaryl ethers, cleavage is particularly difficult because the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, the C-O bond is not easily broken.
Mechanistic Pathways (SN1 vs. SN2 Considerations)
The mechanism of ether cleavage, whether it follows an Sₙ1 or Sₙ2 pathway, depends on the nature of the groups attached to the ether oxygen. wikipedia.org
Sₙ2 Mechanism: This pathway is favored when the carbon atom being attacked is sterically unhindered (e.g., a methyl or primary alkyl group). The nucleophile attacks the carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com
Sₙ1 Mechanism: This pathway is favored when one of the groups attached to the ether can form a stable carbocation (e.g., a tertiary or benzylic group). The protonated ether first dissociates to form a carbocation and an alcohol, and then the nucleophile attacks the carbocation. wikipedia.org
In the case of this compound, both groups attached to the ether oxygen are aryl groups. Aryl cations are highly unstable, and the sp²-hybridized carbon is resistant to backside attack required for an Sₙ2 reaction. wikipedia.org Consequently, the cleavage of the C-O bond in this compound is mechanistically unfavorable under standard acidic conditions that would cleave alkyl ethers.
Ketone Functional Group Transformations
The acetyl groups in this compound can undergo a variety of transformations characteristic of ketones. These reactions provide routes to a diverse range of derivatives.
One notable transformation is the oxidation of the acetyl groups. For instance, 4,4'-diacetyldiphenyl ether can be oxidized using an alkali metal hypohalite in a haloform reaction to yield 4,4'-dicarboxydiphenyl ether. google.comvulcanchem.com This reaction proceeds via the formation of a trihalomethyl intermediate.
Another important reaction is the reduction of the ketone. The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com Further reduction to the corresponding alkane can be achieved under more forcing conditions, for example, through the Wolff-Kishner or Clemmensen reduction.
The acetyl groups can also serve as handles for further carbon-carbon bond formation. For example, they can participate in aldol (B89426) condensations if an α-hydrogen is present, although in the case of this compound, the methyl group of the acetyl moiety provides the site for enolate formation.
Table 3: Common Transformations of the Ketone Functional Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (Haloform) | NaOH, Br₂ | Carboxylic acid |
| Reduction | NaBH₄ | Secondary alcohol |
| Reductive Amination | H₂, NH₃, Ni catalyst | Amine |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |
Aldol Condensation Reactions
Rearrangement Reactions
The ether linkage and aromatic rings of this compound and its derivatives allow for fascinating rearrangement reactions.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org An allyl ether derivative of this compound, namely allyl (4-acetylphenyl) ether, can be synthesized and subsequently rearranged. When heated, this compound undergoes a byjus.combyjus.com-sigmatropic rearrangement to yield 2-allyl-4-acetylphenol. benthamopenarchives.comwikipedia.org
The mechanism is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. libretexts.orgnumberanalytics.com The allyl group migrates from the ether oxygen to the ortho position of the phenyl ring. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol (B47542) product. libretexts.orgorganic-chemistry.org The reaction is thermally induced, though catalysts such as zinc powder can facilitate the reaction at lower temperatures. benthamopenarchives.com
If both ortho positions on the benzene (B151609) ring are blocked, the allyl group will undergo a subsequent Cope rearrangement to the para position, followed by tautomerization to the phenol. organic-chemistry.org
Chalcones derived from the aldol condensation of this compound (or more commonly, its 2'-hydroxy derivative) are important intermediates for the synthesis of flavanones, a subclass of flavonoids. innovareacademics.innih.gov This intramolecular cyclization reaction involves the nucleophilic attack of a phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone (B49325).
The reaction is often carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This is followed by a Michael-type addition to the double bond, leading to the formation of the pyranone ring characteristic of flavanones. nih.gov Alternative methods, such as photochemical cyclization, can also be employed to achieve this transformation. nih.gov The synthesis of flavones can be achieved by the cyclization of the corresponding chalcone derivatives using a catalyst system like DMSO/Iodine. innovareacademics.in
Claisen Rearrangements of Allyl Aryl Ethers
Catalytic Reaction Mechanisms
This compound is both a product of and a substrate for various catalytic reactions, highlighting its importance in industrial and synthetic chemistry.
The primary industrial synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride (B1165640). vulcanchem.comresearchgate.net This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid catalyst like a cation exchange resin. vulcanchem.comresearchgate.net The catalyst activates the acylating agent, generating a potent electrophile (the acylium ion), which then attacks the electron-rich diphenyl ether ring, preferentially at the para position due to steric and electronic factors.
Furthermore, this compound and its derivatives are substrates in various metal-catalyzed cross-coupling and functionalization reactions. For instance, the electrocatalytic hydrogenation (ECH) of 2-phenoxyacetophenone, a structural isomer, has been studied as a model for lignin (B12514952) depolymerization, using copper foils as electrocatalysts to cleave the β-O-4 linkage. tandfonline.com Copper catalysts have also been employed in the synthesis of benzanilides from 2-phenoxyacetophenones through an aerobic oxidative process. rsc.org Palladium catalysts are effective in α-arylation reactions of aryloxyketones for synthesizing substituted benzofurans and in transfer hydrogenation reactions. chemmethod.comacs.org
These catalytic processes are crucial as they often provide efficient and selective routes to valuable chemical intermediates and products under controlled conditions.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Acetylphenyl ether, ¹H and ¹³C NMR are fundamental, while other nuclei like ¹⁹F and ³¹P become relevant when studying its derivatized forms. researchgate.netchemchart.comresearchgate.net
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 6.50–8.16 ppm. researchgate.net The methyl protons of the acetyl group are highly characteristic and present as a sharp singlet. For instance, in derivatives of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide, this singlet is observed at chemical shifts such as 2.38 ppm, 2.37 ppm, and 2.32 ppm. researchgate.net In other contexts, this acetyl group's methyl signal is noted between δ 2.5–2.6 ppm. For 4'-phenoxyacetophenone (B1582894) specifically, the methyl proton signal is found at approximately 2.601 ppm. chemicalbook.com
The following table summarizes the observed ¹H NMR chemical shifts for the methyl protons in this compound and related compounds.
| Compound/Derivative | Solvent | Chemical Shift (δ) of Acetyl Protons (ppm) |
| N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | CDCl₃ | 2.38 |
| N-(p-acetylphenyl)-N-(diphenylphosphinothioyl)-P,P-diphenylphosphinothioic amide | CDCl₃ | 2.37 |
| N-(p-acetylphenyl)-N-(diphenylphosphinoselenoyl)-P,P-diphenylphosphinoselenoic amide | CDCl₃ | 2.32 |
| cis-PdCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 2.41 |
| cis-PtCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 2.50 |
| 4'-Phenoxyacetophenone | CDCl₃ | 2.601 |
| (E)-1-(4-acetylphenyl)-3-phenylprop-2-en-1-one | CDCl₃ | 2.66 |
| 1,3,5-Tris(4-acetylphenyl)benzene | CDCl₃ | 2.66 |
This table is populated with data from multiple sources. researchgate.netchemicalbook.comrsc.org
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom, with the carbonyl and methyl carbons of the acetyl group being particularly diagnostic.
The carbonyl carbon (C=O) of the acetyl group in derivatives of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide appears at δ 196.2 ppm, 197.3 ppm, and 197.0 ppm. researchgate.net The corresponding methyl carbon (CH₃) signals are found at δ 25.9 ppm, 26.5 ppm, and 26.3 ppm, respectively. researchgate.net In related structures, the acetyl carbon can resonate at approximately 200 ppm. For 4'-phenoxyacetophenone, the molecular formula is C₁₄H₁₂O₂. nih.gov
Below is a table compiling ¹³C NMR data for the acetyl group in various this compound derivatives.
| Compound/Derivative | Solvent | Chemical Shift (δ) of Carbonyl Carbon (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) |
| N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | CDCl₃ | 196.2 | 25.9 |
| N-(p-acetylphenyl)-N-(diphenylphosphinothioyl)-P,P-diphenylphosphinothioic amide | CDCl₃ | 197.3 | 26.5 |
| N-(p-acetylphenyl)-N-(diphenylphosphinoselenoyl)-P,P-diphenylphosphinoselenoic amide | CDCl₃ | 197.0 | 26.3 |
| cis-PdCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 195.0 | 25.8 |
| cis-PtCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 195.2 | 26.0 |
| (E)-1-(4-acetylphenyl)-3-phenylprop-2-en-1-one | CDCl₃ | 197.7 | 27.1 |
| 1,3,5-Tris(4-acetylphenyl)benzene | CDCl₃ | 197.69 | 26.67 |
This table is populated with data from multiple sources. researchgate.netrsc.org
Other Multinuclear NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR)
When this compound is modified to include other NMR-active nuclei, such as fluorine or phosphorus, multinuclear NMR techniques become essential for characterization.
¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy offers a wide chemical shift range, which helps in resolving different fluorine environments within the molecule. wikipedia.org This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For example, in studies of fluorinated iron porphyrin complexes, ¹⁹F NMR is used to identify oxidation, spin, and ligation states.
³¹P NMR: In the case of phosphorylated derivatives of this compound, ³¹P NMR is a powerful tool. The chemical shifts in ³¹P NMR are sensitive to the electronic and steric environment of the phosphorus atom. mdpi.comnih.gov For instance, in N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide, the ³¹P NMR spectrum shows a signal at 59.38 ppm. researchgate.net Its disulfide and diselenide derivatives show signals at 70.39 ppm and 70.15 ppm, respectively. researchgate.net The coordination of this ligand to palladium(II) and platinum(II) shifts the ³¹P signal to 83.71 ppm and 52.29 ppm, respectively. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in this compound. researchgate.net The most prominent absorption band in its FT-IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the range of 1740-1720 cm⁻¹. uc.edu In N-(4-acetylphenyl)methanesulfonamide, a related compound, this C=O stretch is observed around 1680 cm⁻¹. Another key feature is the C-O stretching of the ether linkage, which is generally found in the 1300-1000 cm⁻¹ region. uc.edu For 4-acetylphenyl propargyl ether, the presence of a 1,4-disubstituted aromatic ring is also confirmed by its IR spectrum. chegg.com
The table below lists characteristic FT-IR absorption bands for functional groups found in this compound and related structures.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Carbonyl (Ketone) | C=O Stretch | 1725-1705 | uc.edu |
| Ether | C-O Stretch | 1300-1000 | uc.edu |
| Aromatic Ring (1,4-disub.) | C-H Bending | 900-690 | uc.edu |
| Sulfonamide (in derivatives) | S=O Asymmetric Stretch | ~1330 | |
| Sulfonamide (in derivatives) | S=O Symmetric Stretch | ~1150 |
Raman Spectroscopy in Structural Elucidation
Raman spectroscopy complements FT-IR by providing information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov While specific Raman data for this compound is not extensively detailed in the provided context, the technique is valuable for studying related aromatic compounds. For instance, in 4-aminothiophenol (B129426) (4-ATP), characteristic Raman bands are observed at 1004, 1076, 1142, 1169, and 1579 cm⁻¹, which are enhanced in Surface-Enhanced Raman Scattering (SERS) studies. researchgate.net Raman spectroscopy can be a powerful tool for confirming the aromatic ring structures and other symmetric features within the this compound molecule. thermofisher.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information based on fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.
The fragmentation of ethers in EI-MS can proceed through several pathways, including the homolytic cleavage of a C-C bond adjacent to the oxygen (alpha-cleavage) or the heterolytic cleavage of the C-O bond. youtube.comlibretexts.org For aromatic ethers, the stability of the aromatic ring influences the fragmentation, often leading to characteristic ions. The mass spectrum of a related compound, 1-[4-(4-acetylphenoxy)phenyl]ethanone, shows a molecular ion peak and several key fragment peaks. nih.gov The analysis of these fragmentation patterns is crucial for structural confirmation. nih.gov
| Compound | NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest | Source |
|---|---|---|---|---|---|---|
| 1-[4-(4-Acetylphenoxy)phenyl]ethanone | 133925 | mainlib | 239 | 254 | - | nih.gov |
| 4-Acetylphenyl methanesulfonate | 243562 | mainlib | 199 | 121 | 214 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. Instead of causing extensive fragmentation, ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This makes it an excellent method for accurately determining the molecular weight of a compound.
In research involving derivatives of this compound, ESI-MS is used to confirm the mass of the synthesized products. For example, in the analysis of 1,2,4-Tris(4-acetylphenyl)benzene, a larger derivative, ESI-MS was used to identify the protonated molecular ion [M+H]⁺ at an m/z of 433. rsc.org This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal structure, from the unit cell dimensions to the precise position of every atom.
Single Crystal X-ray Diffraction provides the most detailed structural information, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state. warwick.ac.uk While a crystal structure for the parent this compound is not prominently featured in the cited literature, the technique has been extensively applied to its derivatives to confirm their molecular structures unequivocally. researchgate.netresearchgate.net
For instance, the crystal structure of a tetraketone derivative, 1,1'-(4,4'-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))diethanone, was determined by single crystal X-ray diffraction. mdpi.com Similarly, the structures of various thiourea (B124793) and chalcone (B49325) derivatives containing the 4-acetylphenyl moiety have been elucidated, providing critical insights into their conformation and supramolecular assembly. researchgate.net This data is crucial for understanding structure-property relationships.
| Compound Name | Formula | Crystal System | Space Group | Key Cell Dimensions | Source |
|---|---|---|---|---|---|
| Compound 2a from cited study | C₃₈H₃₆O₈ | Monoclinic | P 2(1)/n | a=9.0395 Å, b=12.6114 Å, c=13.8166 Å, β=95.875° | mdpi.com |
| (p-CH₃CO)C₆H₄N(P(S)Ph₂)₂ (Compound 2) | - | Orthorhombic | Pbca | - | researchgate.net |
| 1-(4-Acetylphenyl)-3-butyrylthiourea | C₁₃H₁₆N₂O₂S | Monoclinic | P21/n | a=11.7752 Å, b=3.8677 Å, c=27.4126 Å, β=92.734° | researchgate.net |
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike single-crystal XRD, PXRD provides information from a polycrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase. spbu.ru This technique is essential for phase identification, assessing sample purity, and characterizing different polymorphic forms. thesolubilitycompany.com Experimental powder XRD patterns have been recorded for materials involving this compound, confirming its crystalline nature and providing a standard pattern for material characterization. core.ac.uk
Single Crystal X-ray Diffraction for Solid-State Structure
Chromatographic Separations in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of research involving this compound, column chromatography is a fundamental tool for the purification of reaction products.
This technique relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). rochester.edu For the purification of this compound and its derivatives, researchers commonly employ silica gel column chromatography. rsc.org The choice of eluent, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve effective separation. bg.ac.rsunits.itsemanticscholar.org For example, a derivative was purified using an eluent of 5% ethyl acetate in petroleum ether. bg.ac.rs The progress of the separation is typically monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound and its derivatives. In one instance, the enantiomeric excess (ee) of a derivative, (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide, was determined using a Chiralcel AD-H column. rsc.org Another study utilized a Chiralcel AS-H column to analyze a similar compound. rsc.org For the separation of 4-Acetylphenyl acetate, a related compound, a reverse-phase (RP) HPLC method employing a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid has been described. sielc.com This method is noted for its scalability, making it suitable for preparative separations to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is suggested as a substitute for phosphoric acid. sielc.com The availability of columns with smaller 3 µm particles also allows for rapid Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com
Table 1: HPLC Analysis Parameters for this compound Derivatives
| Parameter | (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide | (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)pentanamide | 4-Acetylphenyl acetate |
| Column | Chiralcel AD-H | Chiralcel AS-H | Newcrom R1 |
| Mobile Phase | Hexane/Isopropanol (90/10) | Hexane/Isopropanol (80/20) | Acetonitrile/Water/Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | Not specified | Not specified | Not specified |
| Retention Times | tr = 9.6 min (major), 11.4 min (minor) | tr = 7.5 min (major), 9.5 min (minor) | Not applicable |
This table presents data from various research studies and is for illustrative purposes. rsc.orgsielc.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful tool for the analysis of this compound and related volatile compounds. google.com It is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.gov A general GC method for analyzing reaction products involves an Agilent 7820A series gas chromatograph with an Agilent 19091J-413HP-5 column. The temperature program for such an analysis can be quite detailed, starting at an initial temperature and ramping up to a final temperature to ensure separation of all components. The GC yield of products and conversion of substrates are often determined using an internal standard method.
Table 2: Example of GC Operating Conditions for Analysis
| Parameter | Value |
| Instrument | Agilent 7820A series |
| Column | Agilent 19091J-413HP-5 (30.0 m × 320 μm × 0.25 μm) |
| Injection Temperature | 250 °C |
| Injection Volume | 1 µL |
| Detector Temperature | 300 °C (FID) |
| Carrier Gas | Not specified |
| Oven Program | Initial Temp: 40 °C (1 min hold), Ramp 1: 4 °C/min to 100 °C (5 min hold), Ramp 2: 30 °C/min to 320 °C (5 min hold) |
This table outlines typical GC parameters used in chemical research and may not be specific to this compound itself.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions, including those that synthesize this compound or its precursors. core.ac.ukjk-sci.comaga-analytical.com.pl By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the disappearance of reactants and the appearance of the product spot. libretexts.org The separation is based on the differential partitioning of compounds between the stationary phase (commonly silica gel) and the mobile phase (a solvent system). jk-sci.com Visualization is typically achieved using UV light or a chemical stain like potassium permanganate. In the synthesis of chalcone derivatives from N-(4-acetylphenyl)cyclopropane carboxamide, TLC was explicitly used to monitor the reaction's progress. asianpubs.org
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers derived from or incorporating the 4-acetylphenyl moiety, these methods provide critical data on thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. eltra.com This technique is essential for determining the thermal stability and decomposition profile of materials. For polymers synthesized using N-(4-acetylphenyl)maleimide, TGA has been used to evaluate their thermal stability. researchgate.netsapub.org In one study, copolymers showed a one-step mass loss process and were found to be stable at temperatures up to 300°C. sapub.org The initial decomposition temperature, determined by TGA, provides valuable information about the material's heat resistance. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with transitions in a material as a function of temperature. core.ac.uk This is particularly useful for determining the glass transition temperature (Tg) of polymers and the melting point (Tm) and decomposition temperature of crystalline compounds. researchgate.netsapub.org For copolymers of N-(4-acetylphenyl)maleimide, DSC was used to determine Tg values, which were observed to increase with the content of the APMI monomer in the copolymer. sapub.org In another case, the DSC thermogram of a compound showed an exothermic peak with an onset decomposition temperature of 328.8 °C. researchgate.net DSC can also be adapted to measure boiling points and vapor pressures of volatile substances. tainstruments.com
Table 3: Thermal Properties of N-(4-Acetylphenyl)maleimide (APMI) Copolymers
| Property | Value | Method |
| Thermal Stability (TGA) | Stable up to 300°C | TGA at 10°C/min |
| Glass Transition (Tg) | 175 - 228°C | DSC |
This table summarizes findings on copolymers containing the N-(4-acetylphenyl)maleimide unit. sapub.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. wiley-vch.de This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound or its derivatives. The experimentally found percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. For instance, in the synthesis of N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)cyclopropane carboxamide, the calculated elemental composition was C, 74.75%; H, 5.96%; N, 4.36%, which closely matched the found values of C, 74.70%; H, 5.93%; N, 4.31%. asianpubs.org Similarly, for N-(4-acetylphenyl)maleimide, the calculated values were C, 66.98%; H, 4.19%; N, 6.50%, and the found values were C, 67.41%; H, 4.20%; N, 6.35%. sapub.org These analyses are often performed using a CHNS Elemental Analyzer.
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni.luhud.ac.uk It has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. biomedres.us DFT calculations are employed to determine the ground-state electronic energy, electron density, and other molecular properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in describing chemical reactivity and electronic properties. matrixscientific.comnumberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. biomedres.usmalayajournal.orgnih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability. biomedres.us
While specific DFT calculations for 4-acetylphenyl ether are not detailed in the surveyed literature, studies on closely related compounds containing the acetylphenyl moiety offer valuable insights. For instance, a DFT study at the B3LYP/6–311+ G(d,p) level on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone provided detailed FMO analysis. researchgate.netiucr.orgiucr.org The electron density in the HOMO of this molecule is distributed across the molecule, while the LUMO is also delocalized, indicating the potential for intramolecular charge transfer. iucr.org The calculated energy values for this related compound are presented below. iucr.orgiucr.org
Table 1: FMO Parameters for a Related Acetylphenyl-Containing Compound
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO | -6.7179 | iucr.orgiucr.org |
| ELUMO | -3.0454 | iucr.orgiucr.org |
This data pertains to 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and is presented as an illustrative example.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. DFT methods are widely used for this purpose. biomedres.usnih.gov The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral (torsion) angles.
Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. scirp.org These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets, requiring the application of a scaling factor (commonly around 0.96 for B3LYP methods) for better agreement. scirp.orgresearchgate.net
For this compound, key characteristic vibrations would include the stretching of the carbonyl (C=O) groups, the asymmetric and symmetric stretching of the C-O-C ether linkage, and various stretching and bending modes of the aromatic rings. mdpi.com
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds. |
| Carbonyl C=O Stretch | 1700-1670 | A strong, sharp band in the IR spectrum. mdpi.com |
| Aromatic C=C Stretch | 1610-1500 | Multiple bands indicating the phenyl rings. |
| C-O-C Asymmetric Stretch | 1270-1200 | Characteristic of the diaryl ether linkage. |
| C-O-C Symmetric Stretch | ~1040 | Often weaker than the asymmetric stretch. |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure. nih.gov These "global reactivity descriptors" are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). biomedres.usnih.gov
Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. biomedres.us
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability. nih.gov
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ² / (2η). nih.goviucr.org
Using the FMO energies from the related compound in Table 1 as an illustrative example, these descriptors can be calculated to predict reactivity. A high electrophilicity index suggests the molecule is a strong electrophile. iucr.org
Table 4: Calculated Reactivity Descriptors for a Related Acetylphenyl-Containing Compound
| Descriptor | Formula | Value | Reference |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.88 eV | iucr.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.84 eV | iucr.org |
| Chemical Softness (S) | 1 / η | 0.54 eV⁻¹ | nih.gov |
This data is derived from the FMO energies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and is for illustrative purposes.
Vibrational Frequency Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net This technique allows for the study of dynamic processes and the determination of thermodynamic properties.
For this compound, MD simulations could be employed to:
Explore its conformational landscape in different environments (e.g., in vacuum vs. various solvents).
Study the flexibility of the molecule, particularly the rotation around the ether linkage and the movement of the acetyl groups.
Simulate its interaction with other molecules, surfaces, or biological macromolecules. researchgate.net
Predict properties like solvation free energy and diffusion coefficients.
While no specific MD simulation studies focused solely on this compound were identified in the literature reviewed, the methodology is a standard tool for understanding the behavior of organic molecules in the condensed phase.
Intermolecular Interaction Analysis
The behavior of molecules in solids and liquids is governed by intermolecular interactions. libretexts.orgnumberanalytics.com For this compound, several types of non-covalent interactions are expected to be significant:
Dipole-Dipole Interactions: Arising from the polar carbonyl (C=O) groups.
London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C-H donors and the oxygen atoms of the ether or carbonyl groups as acceptors.
π-π Stacking: Attractive interactions can occur between the electron-rich aromatic rings of adjacent molecules.
Computational methods are crucial for analyzing these interactions. Crystal structure prediction can suggest likely packing arrangements. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netiucr.org It maps the different types of close contacts, highlighting the most significant interactions responsible for the crystal packing. rsc.org Furthermore, interaction energy calculations, often using DFT, can quantify the strength of these non-covalent bonds, breaking them down into electrostatic, dispersion, and other components. iucr.org
Hirshfeld Surface Analysis
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, to form a stable complex. sarpublication.comscielo.br This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms at a molecular level.
The 4-acetylphenyl moiety is a common fragment in molecules designed to interact with enzymatic targets. Docking studies provide detailed models of these interactions. For instance, a derivative containing a 4-acetylphenyl group was docked into the active site of the Mycobacterium tuberculosis InhA enzyme (PDB ID: 1HZP). researchgate.netiucr.org The study reported a strong binding affinity, indicating a favorable interaction between the ligand and the enzyme's active site. researchgate.netiucr.org The molecular electrostatic potential (MEP) map of such compounds often shows that the acetyl oxygen atom is a nucleophilic site, making it a prime location for interaction with electrophilic sites within the enzyme's binding pocket. nih.govresearchgate.net
Table 2: Example of Molecular Docking Results for a 4-Acetylphenyl Derivative
| Ligand | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Source |
| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium Tuberculosis InhA | 1HZP | -8.5 | researchgate.netiucr.org |
Analysis of the receptor's binding site is crucial for understanding ligand interactions. In studies targeting the flavivirus envelope protein, a binding pocket that accommodates a β-OG detergent molecule was identified as a target for inhibitors. nih.gov This pocket is characterized by both hydrophilic and hydrophobic regions. nih.gov Compounds containing a 4-acetylphenyl group have been designed and synthesized to target such sites. nih.gov Radioligand binding assays are an experimental method used to determine the binding affinity (Ki) of compounds to specific receptors, such as the sigma-1 (S1R) and sigma-2 (S2R) receptors, providing quantitative data to complement computational predictions. acs.org
Enzyme-Ligand Interaction Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net
The process involves calculating molecular descriptors that quantify various physicochemical and structural properties of a series of compounds. nih.gov These descriptors are then correlated with experimental activity data using statistical methods to build a predictive model. researchgate.net While a specific QSAR model for this compound was not found, compounds bearing the 4-acetylphenyl moiety are frequently included in such studies. nih.gov The statistical robustness of a QSAR model is evaluated using several parameters, as shown in the table below.
Table 3: Key Statistical Parameters for Evaluating QSAR Models
| Parameter | Symbol | Description | Acceptable Value | Source |
| Coefficient of Determination | R² | Measures the goodness of fit of the model. | > 0.6 | nih.gov |
| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model. | Close to R² | nih.gov |
| Cross-validation Coefficient (Leave-One-Out) | Q² or q² | Measures the internal predictive ability of the model. | > 0.5 | farmaciajournal.com |
| Predictive R² | R²pred | Measures the external predictive ability on a test set. | > 0.5 | frontiersin.org |
| F-statistic | F | A measure of the statistical significance of the model. | High value | frontiersin.org |
| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | Low value | frontiersin.org |
Thermodynamic Stability Analysis
Thermodynamic stability is a critical property that influences the handling, formulation, and biological application of a chemical compound. For derivatives containing the 4-acetylphenyl group, thermal stability is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions, such as melting. rsc.orgresearchgate.net
Studies on polymers incorporating N-(4-acetylphenyl)-maleimide have shown that these materials exhibit high thermal stability, with decomposition temperatures often above 230°C. researchgate.net In a different context, the thermodynamic properties of enzyme-ligand complexes have been investigated by determining the pKa values of ionizable groups. For a 4-nitrophenylacetyl-CoA (4NPA-CoA) ligand, a structural analog, the pKa of the α-proton was found to shift dramatically from 13.56 in the free ligand to 4.9 when bound to the MCADH enzyme, reflecting significant stabilization of the carbanion intermediate within the enzyme's active site. d-nb.info
Advanced Applications in Materials Science
Polymeric Materials Development
4-Acetylphenyl ether serves as a key building block for a new generation of polymeric materials, particularly in the synthesis of specialized polyketones that bridge the gap between existing commercial polymers.
Recent research has highlighted a novel method for synthesizing polyketones through a manganese-catalyzed reaction involving the coupling of diketones and diols. nih.govchemrxiv.orgworktribe.com In this methodology, this compound is utilized as the diketone feedstock specifically to incorporate ether functionalities into the polymer backbone, leading to the formation of polyarylalkylketones (PAAKs). nih.govacs.org This approach is significant as it provides access to a new class of polyketones that contain a mix of aryl, alkyl, and ether groups, distinct from traditional aliphatic polyketones or polyaryletherketones (PAEKs). nih.govchemrxiv.org
The polymerization process involves coupling this compound with a variety of aromatic and aliphatic diols. worktribe.comacs.org This reaction has been shown to produce polyketones in yields ranging from moderate to excellent. chemrxiv.orgacs.org A notable example includes the successful coupling of this compound with D-Isosorbide, a commercially available diol derived from sugar, which results in a semi-renewable polyketone. nih.govacs.org The resulting polymers have been characterized using analytical techniques such as IR spectroscopy and 13C CP/MAS solid-state NMR spectroscopy, which confirmed the presence of the expected carbonyl (C=O), aromatic, and aliphatic groups within the polymer structures. nih.govworktribe.comacs.org
Table 1: Synthesis of Polyarylalkylketones (PAAKs) using this compound This interactive table summarizes the outcomes of coupling this compound with various diols as reported in scientific literature.
| Diketone | Diol | Resulting Polymer | Isolated Yield (%) |
| This compound | 1,4-Benzenedimethanol (B118111) | PAAK-7 | 89% |
| This compound | 1,3-Benzenedimethanol | PAAK-8 | 85% |
| This compound | 1,4-Cyclohexanedimethanol | PAAK-9 | 71% |
| This compound | 1,6-Hexanediol | PAAK-10 | 65% |
| This compound | 1,10-Decanediol | PAAK-11 | 75% |
| This compound | D-Isosorbide | PAAK-12 | 61% |
A primary motivation for synthesizing novel polymers from precursors like this compound is the development of high-performance thermoplastics with superior properties. chemrxiv.orgworktribe.com The polyarylalkylketones derived from this compound have been subjected to a variety of analytical techniques to comprehensively understand their chemical, physical, morphological, thermal, and mechanical properties. nih.govchemrxiv.orgworktribe.comcore.ac.uk
In related research concerning polymers derived from similar acetylphenyl compounds, detailed thermal and mechanical analyses have been conducted. For instance, a dendritic hexaphenol (B75136) (DHP) synthesized from 1,1,1-tris(4-acetylphenyl)ethane was found to possess a high glass transition temperature (Tg) of 130 °C and a thermal degradation temperature (Td, at 5% degradation) of 371 °C. acs.org Furthermore, nanoindentation measurements on thin films of materials derived from this DHP were used to assess changes in mechanical properties such as hardness and reduced modulus after exposure to EUV light. acs.org Such investigations are crucial for determining the suitability of these materials for applications demanding high thermal stability and mechanical robustness.
The versatility of acetylphenyl compounds allows for their incorporation into multifunctional polymers, where specific chemical groups impart unique functionalities. Research into monomers like 4-acetylphenyl acrylate (B77674) has led to the creation of thermo-responsive terpolymers. researchgate.netresearchgate.net By polymerizing 4-acetylphenyl acrylate with N-isopropylacrylamide, materials that exhibit a phase transition temperature (lower critical solution temperature) can be fabricated, which are of interest for bio-separation processes and responsive hydrogels. researchgate.netresearchgate.net
Similarly, derivatives such as N-(4-acetylphenyl) maleimide (B117702) have been used to synthesize homopolymers with notable thermal stability and antimicrobial properties. researchgate.net These materials are increasingly recognized in material science for their multifunctional nature. researchgate.net The synthesis of polyarylalkylketones from this compound itself introduces ether linkages that modify properties like polarity and chain flexibility, contributing to the multifunctionality of the final material. nih.gov
Thermal and Mechanical Property Investigations of Polymers
Photonic and Optical Materials Research
Compounds containing the acetylphenyl ether motif are finding applications in the specialized field of photonic and optical materials. A key area of this research is in photolithography, particularly for next-generation extreme ultraviolet (EUV) applications. acs.org
A significant development is a single-component molecular resist designed for EUV lithography, which is based on a dendritic hexaphenol (DHP) core. acs.org This DHP backbone, which provides a high glass transition temperature, is synthesized using 1,1,1-tris(4-acetylphenyl)ethane, a compound structurally related to this compound. acs.org To create the final resist material, DHP-L6, six perfluoroalkyl ether moieties are attached to the DHP core. acs.org Upon exposure to EUV radiation, the material is designed to undergo decomposition of its carbon-fluorine bonds, which initiates the patterning process. acs.org The films of DHP-L6 exhibit negative-tone imaging behavior, meaning the areas exposed to EUV light become less soluble. acs.org This research demonstrates the potential of using acetylphenyl-based structures to build complex, functional molecules for advanced optical applications. acs.org
Applications in Surface Science and Thin Films
The development of materials for photonic applications is intrinsically linked to surface science and the ability to form high-quality thin films. The DHP-L6 molecular resist, derived from a 4-acetylphenyl-containing precursor, serves as a prime example of such an application. acs.org
To evaluate its performance, the material was processed into thin films. acs.org A solution of DHP-L6 was spin-coated onto a silicon substrate and baked at 130 °C for one minute to produce a uniform thin film with a thickness of approximately 40 nm. acs.org These films were then exposed to EUV light with varying energy doses to study the material's response. acs.org Following exposure, the substrate was washed with a fluorous developer. The exposed sections of the film became insoluble, allowing for the creation of negative-tone patterns. acs.org The ability to form homogeneous thin films and control their surface properties upon irradiation is a critical aspect of their application in fabricating microelectronics and other nanostructures. acs.orgacs.org
Biological Activity and Medicinal Chemistry Research
Enzyme Inhibition Studies
Derivatives of 4-acetylphenyl have been systematically evaluated for their ability to inhibit various clinically relevant enzymes. These studies are crucial in the quest for new therapeutic agents for a range of diseases.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing conditions like Alzheimer's disease, as it helps to restore the level of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.tr Several classes of compounds featuring the 4-acetylphenyl group have been explored for this purpose.
A series of 1-(4-acetylphenyl)-3-alkylimidazolium salts were synthesized and showed potent inhibitory effects against both AChE and BChE. researchgate.netjpbsci.com Their inhibition constants (Kᵢ) were in the low nanomolar range, with many of the synthesized salts proving to be more potent than the standard inhibitor, tacrine. researchgate.netjpbsci.com For example, 1-(4-acetylphenyl)-3-benzylimidazolium chloride (compound 2b in the study) was a particularly effective inhibitor. researchgate.net
Similarly, novel amides and thiazolidine-4-ones synthesized from an acetophenone (B1666503) base demonstrated significant inhibition against both cholinesterases. nih.gov These compounds exhibited Kᵢ values ranging from 1.40 to 12.86 nM against AChE and 9.82 to 52.77 nM against BChE, which were considerably more potent than the standard, tacrine. nih.gov Another study on N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659) also reported strong inhibitory activity against both AChE and BChE, with IC₅₀ values of 26.23 ppm and 30.9 ppm, respectively. rsc.org
Table 1: Cholinesterase Inhibition by 4-Acetylphenyl Derivatives
| Compound Class | Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| 1-(4-acetylphenyl)-3-alkylimidazolium salts | AChE | Kᵢ: 8.30 - 120.77 nM | researchgate.netjpbsci.com |
| 1-(4-acetylphenyl)-3-alkylimidazolium salts | BChE | Not explicitly detailed in text, but activity confirmed. | researchgate.netjpbsci.com |
| Acetophenone-based amides and thiazolidine-4-ones | AChE | Kᵢ: 1.40 - 12.86 nM | nih.gov |
| Acetophenone-based amides and thiazolidine-4-ones | BChE | Kᵢ: 9.82 - 52.77 nM | nih.gov |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | AChE | IC₅₀: 26.23 ppm | rsc.org |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | BChE | IC₅₀: 30.9 ppm | rsc.org |
Urease inhibitors are investigated for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, while alpha-amylase inhibitors are targeted for the management of type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov
Derivatives of 4-acetylphenyl have shown promise in inhibiting both enzymes. A study on N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide reported excellent urease inhibition with an IC₅₀ value of 0.0389 µM, significantly more potent than the thiourea (B124793) standard. rsc.orgCurrent time information in Bangalore, IN.acs.org In another investigation, a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives were synthesized from a 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea (B2502494) precursor. researchgate.net Several of these hydrazone derivatives displayed potent urease inhibitory activity, with IC₅₀ values ranging from 10.13 to 22.95 µM, surpassing the standard inhibitor thiourea. researchgate.net
For alpha-amylase inhibition, N-((4-acetylphenyl)carbamothioyl) pivalamide was found to have an IC₅₀ value of 160.33 ppm. rsc.org A separate study focusing on N-(4-acetylphenyl)-2-cyanoacetamide derivatives identified a promising alpha-amylase inhibitor with an IC₅₀ value of 0.76 µM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 0.86 µM). jpbsci.com
Table 2: Urease and Alpha-Amylase Inhibition by 4-Acetylphenyl Derivatives
| Compound Class/Derivative | Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Urease | 0.0389 µM | rsc.orgCurrent time information in Bangalore, IN.acs.org |
| 1-(4-(1-(2-(aryl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives | Urease | 10.13 - 22.95 µM | researchgate.net |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | Urease | 91.5 ppm | rsc.org |
| N-(4-acetylphenyl)-2-cyanoacetamide derivative (8g) | α-Amylase | 0.76 µM | jpbsci.com |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | α-Amylase | 160.33 ppm | rsc.org |
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic target for conditions like glaucoma, epilepsy, and certain types of cancer. Research has focused on developing inhibitors for specific human CA (hCA) isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.
Derivatives containing the 4-acetylphenyl group have been prominent in this area. A series of benzenesulfonamides incorporating a 1,2,3-triazole moiety were synthesized, with the 4-acetylphenyl derivative (compound 7o) emerging as a potent and selective inhibitor. ajchem-a.com It displayed Kᵢ values of 47.1 nM, 35.9 nM, 170.0 nM, and 149.9 nM against hCA I, II, IX, and XII, respectively. ajchem-a.com Another study synthesized 1-(4-acetylphenyl)-3-alkylimidazolium salts which also showed highly potent inhibition of hCA I and hCA II, with Kᵢ values in the nanomolar range, often more effective than the standard inhibitor Acetazolamide. researchgate.netjpbsci.com Specifically, compound 2b, 1-(4-acetylphenyl)-3-benzylimidazolium chloride, was the best inhibitor against hCA II with a Kᵢ of 14.09 nM. researchgate.net Furthermore, acetophenone-based amides and thiazolidine-4-ones have been identified as effective inhibitors of hCA I and hCA II, with Kᵢ values ranging from 23.76 to 102.75 nM for hCA I and 58.92 to 136.64 nM for hCA II. nih.gov
Table 3: Carbonic Anhydrase Inhibition by 4-Acetylphenyl Derivatives
| Compound Class/Derivative | Enzyme Isoform | Inhibition Value (Kᵢ) | Reference |
|---|---|---|---|
| 4-acetylphenyl triazole-benzenesulfonamide (7o) | hCA I | 47.1 nM | ajchem-a.com |
| hCA II | 35.9 nM | ajchem-a.com | |
| hCA IX | 170.0 nM | ajchem-a.com | |
| hCA XII | 149.9 nM | ajchem-a.com | |
| 1-(4-acetylphenyl)-3-alkylimidazolium salts | hCA I | 16.97 - 84.45 nM | researchgate.netjpbsci.com |
| hCA II | 14.09 - 69.33 nM | researchgate.netjpbsci.com | |
| Acetophenone-based amides and thiazolidine-4-ones | hCA I | 23.76 - 102.75 nM | nih.gov |
| hCA II | 58.92 - 136.64 nM | nih.gov |
The enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is crucial for the biosynthesis of testosterone (B1683101) and is considered a key target for the treatment of hormone-dependent diseases like prostate cancer. Current time information in Bangalore, IN. Research efforts have aimed to develop inhibitors of this enzyme to reduce androgen levels.
Studies have identified derivatives of 4-hydroxyphenyl ketones as potential inhibitors. Current time information in Bangalore, IN. Within this class, the synthesis and evaluation of acetate (B1210297) ester derivatives revealed promising activity. Specifically, acetic acid 4-acetyl-phenyl ester (compound 144 in the study) was synthesized as part of a series of compounds evaluated for their inhibitory activity against 17β-HSD type 3. Current time information in Bangalore, IN. The biochemical evaluation of these acetate ester derivatives showed good inhibitory activity against the enzyme, with some compounds exhibiting around 40% inhibition, which was superior to the standard inhibitors used in the same study. Current time information in Bangalore, IN.
Table 4: 17β-Hydroxysteroid Dehydrogenase Inhibition by 4-Acetylphenyl Derivative
| Compound Class | Enzyme | Finding | Reference |
|---|---|---|---|
| Acetic acid 4-acetyl-phenyl ester and related derivatives | 17β-HSD Type 3 | Acetate ester derivatives showed good inhibitory activity, with some achieving ~40% inhibition. | Current time information in Bangalore, IN. |
Carbonic Anhydrase Inhibition
Antiproliferative Activity Investigations
The 4-acetylphenyl scaffold is a component of various molecules that have been tested for their ability to inhibit the growth of cancer cells.
The National Cancer Institute's (NCI) 60-cell line screen is a standard method for identifying novel anticancer compounds. Several derivatives incorporating the 4-acetylphenyl group have been subjected to this screening.
One such compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, an aspirin (B1665792) derivative, was selected by the NCI for evaluation. rsc.org It was assigned the code NSC D-832401 and screened at a 10 µM concentration against the full panel of 60 human tumor cell lines, where it revealed considerable antiproliferative activity. rsc.org
In another study, novel benzenesulfonamides containing a dual triazole moiety were assessed for cytotoxicity. The 4-acetylphenyl derivative (compound 7o) was among those tested against Hep3B (liver cancer), A549 (lung cancer), and normal L929 cell lines to evaluate selectivity towards malignant cells. ajchem-a.com Additionally, purine (B94841) derivatives have been screened for anticancer activity. An evaluation against the NCI-60 panel showed that N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide exhibited moderate growth inhibition at a 10 µM dose.
Mechanistic Insights into Apoptotic Induction
Derivatives of 4-acetylphenyl ether have been investigated for their potential to induce apoptosis, or programmed cell death, a critical process in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is a hallmark of cancer, making the induction of this process a key therapeutic strategy.
Research into the anti-proliferative effects of this compound derivatives, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has shown significant activity against cancer cell lines like MCF-7 (human breast adenocarcinoma). vulcanchem.com The underlying mechanism for this activity involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This interference with the mitotic spindle formation ultimately triggers the apoptotic cascade. vulcanchem.com
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program. plos.org For instance, certain 4H-pyran derivatives have been found to induce apoptosis in HCT-116 human colorectal cancer cells by activating caspase-3. researchgate.net Similarly, some 1,2,4-triazole-chalcone hybrids initiate apoptosis by increasing the levels of pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-3, -8, and -9. rsc.org
Furthermore, the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are also implicated in the mechanism of action of some this compound derivatives. nih.gov Bcl-2 itself is an anti-apoptotic protein that prevents cell death by inhibiting the action of pro-apoptotic members like Bax and Bak. wikipedia.org Certain novel xanthine (B1682287) derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and increasing the levels of caspase-8 and -9, thereby activating both the intrinsic and extrinsic apoptotic pathways. sci-hub.se
Antimicrobial Properties
Antibacterial Spectrum Analysis
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications of the this compound core play a crucial role in determining the potency and spectrum of their antibacterial effects.
Halogenated analogs, such as N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have shown notable broad-spectrum antimicrobial activity. vulcanchem.com These compounds exhibit minimum inhibitory concentrations (MICs) in the range of 4–8 μg/mL against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. vulcanchem.com The presence of the dichlorophenoxy group is thought to enhance the permeability of the bacterial cell membrane, leading to its disruption. vulcanchem.com
Chalcone (B49325) derivatives incorporating the N-(4-acetyl-phenyl)-4-substituted-benzamide scaffold have also been synthesized and evaluated for their antibacterial properties. researchgate.net When tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella typhi, and Klebsiella pneumoniae (Gram-negative), these compounds displayed varying degrees of inhibition. researchgate.net Specifically, derivatives with p-fluoro, m-chloro, and p-chloro substitutions exhibited good activity against Gram-positive bacteria. ripublication.com
Furthermore, newly synthesized isoindole-1,3-dione derivatives containing a 2-((4-acetyl phenyl amino)methyl)isoindoline-1,3-dione moiety have been tested against a variety of Gram-positive and Gram-negative bacteria, with some showing potent activity. derpharmachemica.com Similarly, certain 4H-pyran derivatives have demonstrated inhibitory effects against several Gram-positive isolates. researchgate.net
The following table summarizes the antibacterial activity of selected this compound derivatives:
| Compound Type | Bacterial Strain(s) | Activity/MIC |
|---|---|---|
| Halogenated analogs (e.g., N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide) | Staphylococcus aureus, Escherichia coli | MIC: 4–8 μg/mL vulcanchem.com |
| Chalcone derivatives | Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Klebsiella pneumoniae | Varied inhibition researchgate.net |
| Isoindole-1,3-dione derivatives | Various Gram-positive and Gram-negative bacteria | Potent activity reported derpharmachemica.com |
| 4H-pyran derivatives | Gram-positive isolates | Inhibition observed researchgate.net |
Antifungal Spectrum Analysis
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their efficacy against various fungal pathogens.
Research has shown that N-(4-acetylphenyl)maleimide and its oxime, carbazone, and thiosemicarbazone derivatives exhibit moderate to good antifungal activity against Fusarium oxysporum f. sp. lycopersici. researchgate.net Similarly, benzimidazole (B57391) derivatives incorporating a 4-acetylphenyl moiety have demonstrated significant antifungal activity. ekb.eg Specifically, ethyl ester and imidazole (B134444) derivatives containing the 4-acetylphenyl group showed high activity against Candida albicans and Aspergillus niger. ekb.eg
Triazole derivatives are another class of compounds based on the this compound scaffold that have shown promising antifungal potential. researchgate.net Certain 4-acetylphenyl derivatives of triazoles were found to be highly active against Candida albicans, with some compounds being more potent than the standard antifungal drug fluconazole (B54011) against all tested fungi. researchgate.net
The antifungal activity of newly synthesized isoindole-1,3-dione derivatives has also been evaluated, with some compounds emerging as promising antifungal agents. derpharmachemica.com These compounds were tested against various fungal isolates, including yeasts and fungi, and showed notable inhibitory effects. derpharmachemica.comekb.eg
The table below outlines the antifungal spectrum of some this compound derivatives:
| Compound Type | Fungal Strain(s) | Activity/MIC |
|---|---|---|
| N-(4-acetylphenyl)maleimide derivatives | Fusarium oxysporum f. sp. lycopersici | Moderate to good activity researchgate.net |
| Benzimidazole derivatives | Candida albicans, Aspergillus niger | High activity reported ekb.eg |
| Triazole derivatives | Candida albicans and other fungi | Highly active, some more potent than fluconazole researchgate.net |
| Isoindole-1,3-dione derivatives | Various yeasts and fungi | Promising antifungal agents derpharmachemica.comekb.eg |
Mechanisms of Antimicrobial Action
The antimicrobial action of this compound derivatives is attributed to several mechanisms, largely dependent on the specific structural modifications of the parent compound.
A primary mechanism involves the disruption of the microbial cell membrane. For instance, halogenated analogs like N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide are believed to enhance membrane permeability, which facilitates the disruption of the bacterial cell wall. vulcanchem.com
Enzyme inhibition is another key mechanism. The sulfonamide group present in some derivatives, such as N-(4-acetylphenyl)-4-aminobenzenesulfonamide, is significant for its biological activity, particularly as an enzyme inhibitor. These compounds may inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. By binding to the active site of these enzymes, the compounds disrupt their function, leading to the inhibition of microbial growth.
Furthermore, some derivatives may interfere with microbial protein synthesis or other vital metabolic pathways. The diverse structural features of these compounds, including the presence of different heterocyclic rings and functional groups, allow for interaction with various microbial targets.
Antinociceptive and Anti-inflammatory Research
Derivatives of this compound have been explored for their potential as antinociceptive (pain-relieving) and anti-inflammatory agents.
Chalcone derivatives, which can be synthesized from 4-acetylphenyl precursors, have shown significant antinociceptive effects. nih.govresearchgate.net Studies on 4'-acetamidochalcones demonstrated that these compounds were more effective than reference analgesic drugs like acetylsalicylic acid and acetaminophen (B1664979) in the mice writhing test. nih.gov The most potent compound in this series, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide, was also effective in the formalin test, particularly in the inflammatory phase, and the capsaicin (B1668287) test. nih.gov The anti-inflammatory activity of chalcones is thought to be related to the inhibition of nitric oxide (NO) and prostaglandin (B15479496) (PG) synthesis, which are key mediators of inflammation. nih.govresearchgate.net
Other heterocyclic derivatives incorporating the 4-acetylphenyl moiety have also been investigated. For example, 4-(arylchalcogenyl)-1H-pyrazoles have demonstrated both antinociceptive and anti-inflammatory effects in various animal models of pain and inflammation, including the formalin test and acetic acid-induced writhing. nih.gov
The anti-inflammatory effects of an isatin (B1672199) derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, which can be conceptually linked to structures derived from 4-acetylphenyl precursors, were demonstrated through the reduction of paw edema, leukocyte migration, and total protein concentration in inflammatory models. scielo.br
Target-Specific Drug Design Approaches
The this compound scaffold serves as a valuable starting point for the rational design of target-specific drugs. stereoelectronics.orgbbau.ac.in The versatility of its chemical structure allows for modifications to optimize binding affinity and selectivity for various biological targets. frontiersin.org
One prominent approach involves designing enzyme inhibitors. For example, derivatives of N-(4-acetylphenyl)-4-aminobenzenesulfonamide have been investigated as inhibitors of carbonic anhydrases (CAs) and heat shock protein 90-alpha (HSP90α), both of which are important targets in cancer therapy. Similarly, 4-hydroxyphenyl ketone derivatives, which are structurally related to this compound, have been designed as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in androgen biosynthesis and implicated in prostate cancer. Acetylphenyl-substituted imidazolium (B1220033) salts have also been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases. researchgate.net
Another strategy focuses on designing receptor antagonists. For instance, 4-alkynylphenyl ether derivatives of 3-(1H-imidazol-4-yl)propanol have been developed as highly potent and selective histamine (B1213489) H3-receptor antagonists with potential applications in central nervous system disorders. nih.gov
The design of molecules that target specific protein-protein interactions is also a key area of research. The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are attractive targets for cancer drug design. nih.gov The development of small molecules that can mimic the BH3 domain of pro-apoptotic proteins and bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 is a promising strategy. nih.gov Additionally, G-quadruplex DNA structures, found in the promoter regions of oncogenes like c-MYC and BCL-2, have emerged as novel targets for drug design. nih.gov
Thymidine Phosphorylase Inhibitors
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in cancer progression. It is involved in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), highlighting its pro-angiogenic functions. nih.govresearchgate.net Elevated levels of TP are found in various solid tumors, where it promotes the formation of new blood vessels, supporting tumor growth and metastasis. researchgate.net Therefore, inhibiting TP is a validated strategy in anticancer drug development.
In this context, a series of novel hydantoin (B18101) and purine derivatives featuring a 4-acetylphenylpiperazinylalkyl moiety have been designed and synthesized. researchgate.netmdpi.com While their primary evaluation was for antiproliferative activity, molecular docking studies were performed to assess their potential as TP inhibitors. researchgate.netnih.gov The research focused on creating rigid analogues of known anticancer agents and TP inhibitors like tipiracil. mdpi.com
Docking simulations suggested that the R isomers of spiro-hydantoin derivatives, in particular, could serve as promising scaffolds for developing new TP inhibitors. nih.govresearchgate.net Specifically, compound 4 , a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, was identified as the most effective antiproliferative agent against SW480 (colon cancer), SW620 (metastatic colon cancer), and PC3 (prostate cancer) cell lines. researchgate.netmdpi.com Its high tumor-targeting selectivity further underscores its potential. mdpi.comnih.gov Another related compound, N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide (referred to as compound 22e in the study), was also noted for exhibiting moderate growth inhibition against a panel of 60 human cancer cell lines at a 10 µM concentration. nih.govresearchgate.net
| Compound | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| (R,S)-1-(5-(4-(4-Acetylphenyl)piperazin-1-yl)pentyl)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione (Compound 4) | SW480, SW620, PC3 | Identified as the most effective antiproliferative agent in the series with high tumor-targeting selectivity. Docking studies suggest it as a promising scaffold for TP inhibition. | researchgate.netmdpi.com |
| N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide | Panel of 60 human cancer cell lines | Exhibited moderate growth inhibition at a 10 µM dose. | nih.govresearchgate.net |
SIRT2 and EGFR Targeting Compounds
The development of inhibitors that can simultaneously target multiple oncogenic pathways is a leading strategy to overcome drug resistance in cancer. Sirtuin 2 (SIRT2), a protein deacetylase, and the Epidermal Growth Factor Receptor (EGFR) have emerged as crucial targets in lung cancer. researchgate.net Developing dual-acting agents against both SIRT2 and EGFR may offer a more robust therapeutic approach. mdpi.com
Researchers have successfully synthesized and characterized a novel series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives for this purpose. mdpi.com The inclusion of the 4-acetylphenyl group is a key feature of this chemical scaffold. These compounds were evaluated for their antiproliferative activity in various lung cancer cell models, including drug-sensitive and multidrug-resistant lines. mdpi.comresearchgate.net
The structure-activity relationship (SAR) analysis revealed that the presence of an oxime moiety (=NOH) on the acetyl group significantly boosted antiproliferative effects. mdpi.com Among the series, compound 22 , which contains this oxime group, was the most potent, with an IC₅₀ value of 2.47 µM in A549 lung adenocarcinoma cells, an activity level significantly greater than the standard chemotherapeutic agent cisplatin. mdpi.comresearchgate.net In silico molecular docking studies supported these findings, proposing that compound 22 is capable of interacting with the binding sites of both human SIRT2 and EGFR. mdpi.comresearchgate.netresearchgate.net This suggests that the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold is a promising foundation for the development of dual-acting anticancer agents. mdpi.com
Separately, in silico studies have proposed another compound, 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (AMPBS), as a potential EGFR inhibitor. researchgate.netcumhuriyet.edu.tr Molecular docking simulations showed that AMPBS had a promising binding energy of -7.4 kcal/mol, comparing favorably to the native ligand erlotinib. researchgate.netcumhuriyet.edu.tr
| Compound | Target(s) | IC₅₀ Value (A549 cells) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 21 (Oxime derivative) | SIRT2 and EGFR (putative) | 5.42 µM | Demonstrated potent cytotoxicity, surpassing cisplatin. | mdpi.com |
| Compound 22 (Oxime derivative) | SIRT2 and EGFR (putative) | 2.47 µM | Most potent in the series; in silico studies suggest dual binding affinity. | mdpi.comresearchgate.netresearchgate.net |
| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (AMPBS) | EGFR (putative) | N/A | Docking score of -7.4 kcal/mol suggests potential as an EGFR inhibitor. | researchgate.netcumhuriyet.edu.tr |
Multi-Target Ligand Development
Complex diseases with multifactorial pathologies, such as cancer and Alzheimer's disease, often require therapeutic approaches that go beyond single-target drugs. nih.govmdpi.com The Multi-Target-Directed Ligand (MTDL) strategy aims to design a single chemical entity that can modulate multiple biological targets simultaneously. nih.govspringernature.com This approach can lead to improved efficacy and a lower likelihood of drug resistance compared to single-target agents or combination therapies. nih.gov The 4-acetylphenyl moiety has been utilized as a foundational element in the design of such MTDLs.
A prominent example is the development of chalcone derivatives. Chalcones are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde (B42025) derivative. acs.orgnih.gov By using a 4-acetylphenyl-containing molecule as the acetophenone precursor, the resulting chalcone incorporates this key structural feature. For instance, researchers synthesized a series of novel chalcones starting from N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide . nih.gov These MTDLs were designed to possess both anticancer and antioxidant properties, with some derivatives showing significant cytotoxic activity against various cancer cell lines. nih.gov
In the field of neurodegenerative disease, the MTDL approach is also being actively pursued. researchgate.netfrontiersin.org Multi-targetable chalcone derivatives bearing an N-aryl piperazine (B1678402) moiety were designed for the treatment of Alzheimer's disease. nih.gov These compounds were engineered to inhibit acetylcholinesterase (AChE), butylcholinesterase (BuChE), and β-secretase-1 (BACE-1), as well as to prevent the aggregation of amyloid-β (Aβ). nih.gov
The aforementioned dual SIRT2/EGFR inhibitors based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold are another prime example of the MTDL design principle, where a single molecule is rationally designed to interact with two distinct and critical cancer targets. mdpi.com These examples highlight the versatility of the 4-acetylphenyl group as a core building block in the creation of sophisticated molecules for treating complex diseases.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves harsh conditions and the use of toxic reagents. acs.orgmasterorganicchemistry.com Consequently, a significant thrust in future research is the development of novel, greener synthetic pathways for 4-Acetylphenyl ether and related aryl ethers.
One promising avenue is the advancement of flow chemistry . This technique, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch chemistry, including enhanced safety, faster reaction times, and easier scalability. syrris.comresearchgate.net For instance, a multi-step formation of functionalized indoles has been described that includes a high-yielding Williamson ether synthesis step using methanol (B129727) as a nucleophile in a flow system. syrris.com The application of flow chemistry could lead to more efficient and controlled synthesis of this compound, potentially minimizing by-product formation and energy consumption. syrris.comresearchgate.net
Another area of intense focus is the development of green chemistry-oriented syntheses . This involves using environmentally benign reagents and solvents. For example, researchers have developed a catalytic method for preparing arylmethyl ethers using dimethyl carbonate, a non-toxic substitute for methyl halides, in the presence of a recyclable FeHYmmm zeolite catalyst. sciforum.net Similarly, a stereoselective procedure for producing vinyl aryl ethers has been developed using guanidine (B92328) hydrochloride as a catalyst in a water-acetone solvent system, highlighting a move towards milder and more sustainable reaction conditions. tubitak.gov.trresearchgate.net
Exploration of New Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the future of this compound synthesis will heavily rely on the discovery and implementation of novel catalytic systems. The goal is to achieve higher efficiency, selectivity, and sustainability.
Nanocatalysts are emerging as a powerful tool in chemical synthesis due to their high surface-area-to-volume ratio, which can lead to faster reaction rates under milder conditions. rsc.orgresearchgate.net For instance, biomolecule-based monometallic silver (Ag) and palladium (Pd), as well as bimetallic Ag-Pd nanocomposites, have demonstrated catalytic activity in etherification reactions under mild and eco-friendly conditions. rsc.org The design of novel metal-oxide-protected metal nanoclusters is also being explored to selectively catalyze alcohol dehydration to olefins while minimizing competing etherification reactions. rsc.org The application of such nanocatalysts to the synthesis of this compound could offer significant advantages in terms of reaction efficiency and catalyst reusability. rsc.orgorgchemres.org
Furthermore, advancements in copper-catalyzed cross-coupling reactions present another exciting frontier. beilstein-journals.orgresearchgate.netacs.org These reactions are fundamental for forming carbon-oxygen (C-O) bonds, a key step in the synthesis of aryl ethers. researchgate.net Recent progress has focused on developing more efficient copper-based catalytic systems that can operate under milder conditions and with greater functional group tolerance, which could be directly applicable to the synthesis of this compound. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic and Imaging Techniques
To fully understand and optimize the synthesis and behavior of this compound, advanced analytical techniques are indispensable. Future research will increasingly rely on sophisticated spectroscopic and imaging methods for detailed characterization.
In-situ reaction monitoring using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allows chemists to track the progress of a reaction in real-time. mt.comspectroscopyonline.comabb.commt.com This provides valuable kinetic and mechanistic data, enabling the rapid optimization of reaction conditions for the synthesis of this compound. mt.comacs.org These techniques help in identifying transient intermediates and understanding reaction pathways, leading to more robust and efficient processes. mt.comspectroscopyonline.com
Advanced NMR spectroscopy , including two-dimensional (2D) NMR techniques, provides detailed structural information about molecules like this compound and its derivatives. acs.orgnumberanalytics.com These methods are crucial for unambiguous characterization and for studying intermolecular interactions.
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of small molecules in complex samples, such as biological tissues. nih.govescholarship.orgwebmedbooks.comresearchgate.netuwo.ca As this compound is a precursor to biologically active molecules, MSI could be employed in preclinical studies to map the distribution of its derivatives and their metabolites within tissues, providing crucial insights into their pharmacokinetic and pharmacodynamic properties. nih.govescholarship.org
Deep Learning and Artificial Intelligence in Compound Design
The integration of deep learning (DL) and artificial intelligence (AI) is set to revolutionize chemical research, from predicting molecular properties to designing novel compounds. nih.govfrontiersin.orgacs.orgresearchgate.net
Generative deep learning models are being developed for de novo molecular design, proposing novel compounds with specific desired properties. nih.govacs.orgresearchgate.net These models can explore the vast chemical space to identify new derivatives of this compound that are optimized for specific applications, such as enhanced binding to a biological target. nih.govacs.org AI can also assist in optimizing synthetic routes, predicting the most efficient pathways to produce target molecules. frontiersin.org
Translational Research and Preclinical Investigations
Given that this compound serves as a key intermediate in the synthesis of pharmaceuticals, future research will undoubtedly focus on its application in translational and preclinical studies. vulcanchem.comguidechem.com The core structure of this compound is found in various biologically active molecules, making it a valuable scaffold for drug discovery.
Research into imidazole-derived aryl ethers has demonstrated their potential as anticancer and antioxidant agents. acs.org The synthesis and biological evaluation of new derivatives of this compound, potentially incorporating other pharmacologically relevant moieties, will be a key area of investigation. In silico studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, will play a crucial role in the initial screening and design of these new compounds. acs.org
The development of new drugs and crop protection agents with enhanced efficacy and specificity will be a major driver of this research. vulcanchem.com Preclinical investigations will aim to understand the structure-activity relationships of this compound derivatives, guiding the optimization of their biological properties. vulcanchem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Acetylphenyl ether, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where a phenoxy group reacts with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include Suzuki-Miyaura coupling for aryl-ether bond formation . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading. Yield improvements (60–85%) are achieved by inert atmosphere (N₂/Ar) and controlled stoichiometry .
Q. How can researchers validate the purity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Compare experimental H and C NMR spectra with literature data. For example, acetyl peaks (~2.5 ppm for H, ~208 ppm for C) and aromatic protons (6.8–7.6 ppm) should align with structural analogs .
- GC-MS : Monitor molecular ion peaks at m/z 212 (C₁₄H₁₂O₂⁺) and fragmentation patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess retention times against certified standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA guidelines for aromatic ethers:
- Use fume hoods to avoid inhalation (TLV: 10 mg/m³).
- Wear nitrile gloves and lab coats to prevent dermal exposure (LD₅₀ > 2000 mg/kg in rats).
- Store in amber glass bottles at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory NMR data in this compound derivatives be resolved?
- Methodology :
- High-field NMR (500+ MHz) : Resolve overlapping aromatic signals using 2D techniques (COSY, HSQC) .
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange broadening .
Q. What strategies mitigate crystallographic disorder in this compound single-crystal structures?
- Methodology :
- SHELXL refinement : Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for disordered acetyl groups .
- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K using liquid N₂ streams .
- Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O) to validate packing motifs .
Q. How do substituents on the phenyl ring influence the photophysical properties of this compound?
- Methodology :
- UV-Vis/fluorescence spectroscopy : Compare λₘₐₓ and quantum yields (Φ) of derivatives (e.g., electron-withdrawing groups redshift absorption).
- TD-DFT calculations : Simulate excited-state transitions to correlate experimental and theoretical data .
- Solvatochromism studies : Assess polarity effects using solvents like hexane (ε = 1.9) vs. DMF (ε = 37) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
